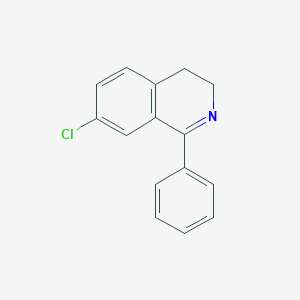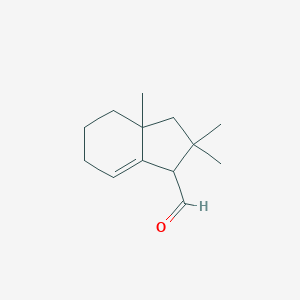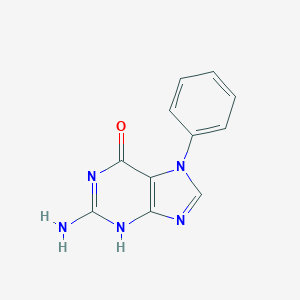
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, also known as E64d, is a potent and irreversible inhibitor of cysteine proteases. It has been widely used in scientific research to study the role of cysteine proteases in various biological processes.
作用機序
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate irreversibly inhibits cysteine proteases by covalently modifying the active site cysteine residue. This prevents the protease from cleaving its substrates and leads to the accumulation of uncleaved proteins. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is highly specific for cysteine proteases and does not inhibit other classes of proteases.
Biochemical and Physiological Effects:
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to induce apoptosis in various cell types by inhibiting the activity of cathepsins B and L. It has also been shown to induce autophagy by inhibiting the activity of lysosomal cysteine proteases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been used to study the role of cysteine proteases in antigen processing and presentation. It has also been used to study the role of cysteine proteases in viral replication and pathogenesis.
実験室実験の利点と制限
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is a potent and irreversible inhibitor of cysteine proteases, making it a valuable tool for studying their biological functions. It is highly specific for cysteine proteases and does not inhibit other classes of proteases. However, Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate can be toxic to cells at high concentrations and may have off-target effects at lower concentrations. It is important to use appropriate controls and concentrations when using Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate in experiments.
将来の方向性
There are several future directions for the use of Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate in scientific research. One area of interest is the role of cysteine proteases in cancer progression and metastasis. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to inhibit the growth and metastasis of several types of cancer cells in vitro and in vivo. Another area of interest is the role of cysteine proteases in neurodegenerative diseases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been shown to reduce the accumulation of amyloid beta in Alzheimer's disease models. Finally, Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate may have potential therapeutic applications in viral infections, as it has been shown to inhibit the replication of several viruses, including HIV and influenza.
合成法
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is synthesized by reacting ethyl carbamate with 1-hydroxy-5-methylpyridin-2-one in the presence of a catalyst. The reaction yields ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate, which is then purified by recrystallization.
科学的研究の応用
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate is widely used in scientific research to study the role of cysteine proteases in various biological processes. It has been shown to inhibit the activity of cathepsins B, H, L, and S, as well as other cysteine proteases. Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate has been used to study the role of cysteine proteases in apoptosis, autophagy, and antigen processing. It has also been used to study the role of cysteine proteases in viral replication and pathogenesis.
特性
IUPAC Name |
ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-3-14-9(12)10-8-5-4-7(2)6-11(8)13/h4-6,13H,3H2,1-2H3/b10-8- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXLJQHJSLGVNOM-NTMALXAHSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N=C1C=CC(=CN1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/N=C\1/C=CC(=CN1O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl (NZ)-N-(1-hydroxy-5-methylpyridin-2-ylidene)carbamate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

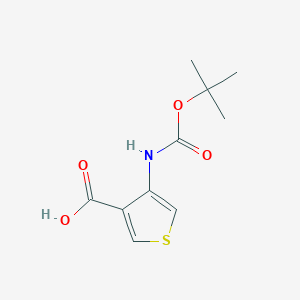
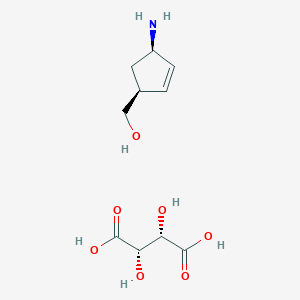


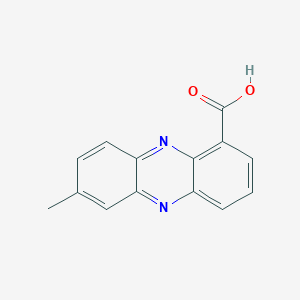

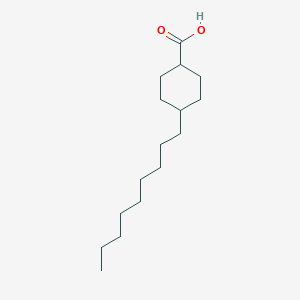
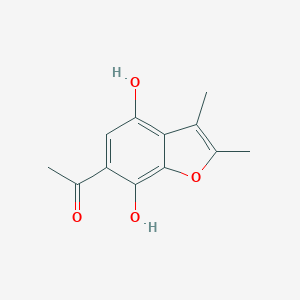
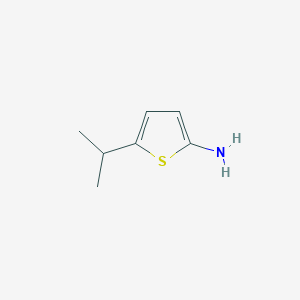
![RU(Oac)2[(R)-tolbinap]](/img/structure/B25172.png)
